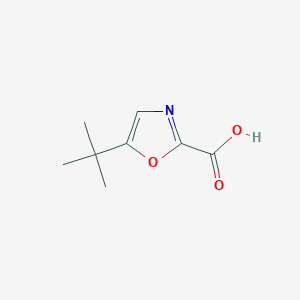

5-(tert-Butyl)oxazole-2-carboxylic acid

説明

5-(tert-Butyl)oxazole-2-carboxylic acid is a chemical compound with the formula C8H11NO3 . It belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .

Molecular Structure Analysis

The molecular structure of 5-(tert-Butyl)oxazole-2-carboxylic acid consists of a five-membered oxazole ring with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position . The molecular weight is 169.1798 .Chemical Reactions Analysis

While specific chemical reactions involving 5-(tert-Butyl)oxazole-2-carboxylic acid are not detailed in the literature, oxazoles in general are known to undergo a variety of chemical reactions. These include direct arylation and alkenylation .科学的研究の応用

Chemical Properties

“5-(tert-Butyl)oxazole-2-carboxylic acid” is a stable solid at room temperature . It has a molecular weight of 193.24 and its IUPAC name is potassium 5-isopropyloxazole-2-carboxylate . It’s important to store it at 4°C, sealed, and away from moisture .

Synthesis of New Chemical Entities

Oxazole, the core structure of “5-(tert-Butyl)oxazole-2-carboxylic acid”, is an important heterocyclic nucleus. It has been increasingly used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Biological Activities

Oxazole derivatives, including “5-(tert-Butyl)oxazole-2-carboxylic acid”, have a wide spectrum of biological activities. These activities include antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant properties.

Drug Development

Oxazole derivatives are part of a large number of drugs and biologically relevant molecules. For example, aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) all contain oxazole .

Domino Process in Synthesis

Antibacterial Potential

Some oxazole derivatives have shown significant antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli, and C. albicans, A. niger, and A. clavatus .

特性

IUPAC Name |

5-tert-butyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNWSGXUJZAXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)oxazole-2-carboxylic acid | |

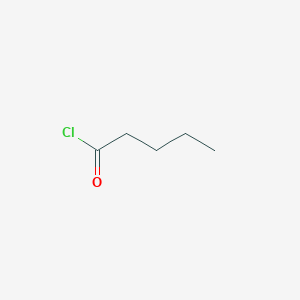

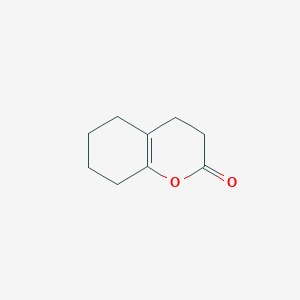

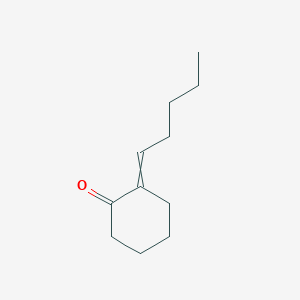

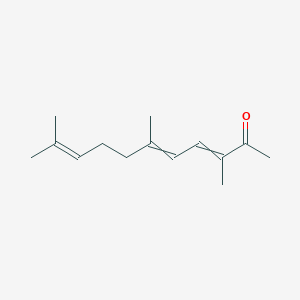

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。